molecular formula C14H12FNO3S B11165012 N-(4-fluorophenyl)-2-(phenylsulfonyl)acetamide

N-(4-fluorophenyl)-2-(phenylsulfonyl)acetamide

Cat. No.: B11165012
M. Wt: 293.32 g/mol
InChI Key: HEHJHBADCKQBAJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(phenylsulfonyl)acetamide is an organic compound that features a fluorophenyl group and a phenylsulfonyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(phenylsulfonyl)acetamide typically involves the reaction of 4-fluoroaniline with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acylated with acetic anhydride to yield the final product. The reaction conditions generally require a solvent like dichloromethane and are carried out at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(phenylsulfonyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-fluorophenyl)-2-(phenylsulfonyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(phenylsulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group can engage in π-π interactions with aromatic residues, while the sulfonyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-2-(phenylsulfonyl)acetamide is unique due to its combination of a fluorophenyl group and a phenylsulfonyl group attached to an acetamide backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H12FNO3S

Molecular Weight

293.32 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C14H12FNO3S/c15-11-6-8-12(9-7-11)16-14(17)10-20(18,19)13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17)

InChI Key

HEHJHBADCKQBAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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